N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide
Overview
Description
N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide is a chemical compound with the molecular formula C6H8N2O3S2. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole ring attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiazole derivatives with different substituents.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiazole derivatives with different substituents.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to disrupt bacterial cell membranes, leading to cell death. The exact molecular pathways and targets are still under investigation, but the compound’s ability to form complexes with peptides suggests a unique mode of action .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-Methylbenzyl)-1,3-thiazol-2-yl)acetamide
- N-(5-Ethylsulfanyl-thiophen-2-yl)-acetamide
- N-(5-Ethyl-1,3-thiazol-2-yl)acetamide
- N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Uniqueness
N-(5-(Methylsulfonyl)thiazol-2-yl)acetamide is unique due to its methylsulfonyl group, which imparts specific chemical properties and biological activities. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate in medicinal research .
Properties
IUPAC Name |
N-(5-methylsulfonyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S2/c1-4(9)8-6-7-3-5(12-6)13(2,10)11/h3H,1-2H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZYOXUDTCMMEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262558 | |
Record name | N-[5-(Methylsulfonyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98135-11-6 | |
Record name | N-[5-(Methylsulfonyl)-2-thiazolyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98135-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(Methylsulfonyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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